N-heptyl-2-phenylacetamide
Description
N-Heptyl-2-phenylacetamide is a secondary amide characterized by a phenylacetamide backbone substituted with a linear heptyl chain at the nitrogen atom. Its structure confers significant lipophilicity, making it distinct from smaller or polar N-substituted analogs.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-heptyl-2-phenylacetamide |
InChI |
InChI=1S/C15H23NO/c1-2-3-4-5-9-12-16-15(17)13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,16,17) |
InChI Key |
ISTRCHUUBRFZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Alkylation Reactivity
| Compound | Substituent | Reactivity (Conditions) | Key Observations |
|---|---|---|---|
| N-Phenyl-2-phenylacetamide | Phenyl | Moderate (Phase-transfer catalysis) | Faster due to less steric hindrance |
| N-Heptyl-2-phenylacetamide | Heptyl | Lower (Steric hindrance) | Slower alkylation kinetics |
| N-(4-Nitrophenyl)-2-phenylacetamide | 4-Nitrophenyl | High (Polar substituent enhances reactivity) | Improved orientation in benzylation |
Pharmacological Activity
The pharmacological profile of 2-phenylacetamide derivatives is highly substituent-dependent:
- N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide : Exhibits unique geometric parameters (bond lengths: 1.21–1.43 Å; angles: 109–122°) due to its benzoyl and dimethoxy groups, which may influence receptor binding .
Table 2: Pharmacological Properties
| Compound | Key Substituents | Biological Activity | LogP (Predicted) |
|---|---|---|---|
| This compound | Heptyl | CB2 inverse agonist, osteoclast inhibitor | ~5.2 (High lipophilicity) |
| N-(2-Hydroxyethyl)-2-phenylacetamide | Hydroxyethyl | Unspecified, likely hydrophilic | ~1.8 |
| N-[2-(Diethylamino)ethyl]-2-phenylacetamide | Diethylamino ethyl | Potential CNS activity due to basic nitrogen | ~3.5 |
Structural and Physical Properties
Crystallinity and Hydrogen Bonding :
- 2-Chloro-N-phenylacetamide adopts an antiparallel conformation of N–H and C=O bonds, with a dihedral angle of 16.0° between the amide and phenyl ring, promoting intermolecular N–H⋯O hydrogen bonding .
- This compound : The heptyl chain likely disrupts crystal packing due to its flexibility, reducing crystallinity compared to rigid analogs like N-(4-chloro-2-nitrophenyl) derivatives .
Solubility :
- Hydrophilic substituents (e.g., hydroxyethyl in ) enhance aqueous solubility, whereas the heptyl chain increases logP, favoring lipid membrane penetration .
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